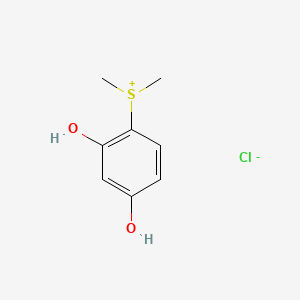

Dimethyl-2,4-dihydroxyphenylsulfonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-2,4-dihydroxyphenylsulfonium chloride typically involves the reaction of 2,4-dihydroxyphenylsulfonium chloride with dimethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-2,4-dihydroxyphenylsulfonium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl-2,4-dihydroxyphenylsulfonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl-2,4-dihydroxyphenylsulfonium chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include the activation or inhibition of enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl-2,4-dihydroxyphenylsulfonium bromide

- Dimethyl-2,4-dihydroxyphenylsulfonium iodide

- Dimethyl-2,4-dihydroxyphenylsulfonium fluoride

Uniqueness

Dimethyl-2,4-dihydroxyphenylsulfonium chloride is unique due to its specific reactivity and stability under various conditions. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many research applications .

Biological Activity

Dimethyl-2,4-dihydroxyphenylsulfonium chloride (commonly referred to as DMS) is a compound that has garnered attention for its biological activity, particularly in the context of photoinitiation and its potential applications in various fields such as photopolymerization and drug delivery. This article delves into the biological properties of DMS, summarizing key research findings, case studies, and relevant data.

DMS is a sulfonium salt characterized by the presence of two hydroxyl groups on the aromatic ring. Its chemical structure can be represented as follows:

This compound is soluble in both water and organic solvents, which enhances its utility in various applications, particularly in photoresist formulations where solubility plays a crucial role.

1. Photoinitiating Properties

DMS serves as a photoinitiator in polymerization processes. Photoinitiators are crucial in generating reactive species upon exposure to light, facilitating the polymerization of monomers into polymers. Research indicates that DMS can effectively generate acids upon irradiation, which is essential for initiating polymerization reactions in photoresists used in semiconductor manufacturing.

- Case Study : In a study involving poly(4-hydroxystyrene) photoresists, DMS was shown to enhance the resolution and sensitivity of the photoresist when exposed to UV light. The generated acid from DMS upon UV irradiation improved the etching process during semiconductor fabrication .

2. Toxicity and Safety Profile

The toxicity of DMS has been evaluated through various assays. For instance, cytotoxicity tests using mammalian cell lines have indicated that DMS exhibits low toxicity at concentrations typically used in industrial applications.

- Findings : In toxicity assessments on AS52 cells, DMS demonstrated an LC50 value greater than 100 µg/ml, indicating a relatively safe profile compared to other sulfonium salts .

The mechanism by which DMS exerts its biological effects primarily involves its ability to generate reactive species upon photolysis. When exposed to UV light, DMS decomposes to release protons and free radicals, which can initiate radical polymerization processes.

2. Applications in Drug Delivery

Recent studies have explored the use of DMS as a vehicle for drug delivery systems due to its solubility and ability to form stable complexes with various therapeutic agents. The incorporation of DMS into drug formulations has been shown to enhance the solubility and bioavailability of poorly soluble drugs.

- Research Example : A formulation study demonstrated that DMS could improve the solubility of certain anticancer drugs by forming inclusion complexes, thereby enhancing their therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 206.68 g/mol |

| Solubility | Water-soluble |

| LC50 (AS52 cells) | >100 µg/ml |

| Photoinitiation Efficiency | High (UV exposure required) |

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-dimethylsulfanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,1-2H3,(H-,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBNHWFFRANPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C1=C(C=C(C=C1)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.